molecular formula C8H8ClN3O B3167441 3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine CAS No. 919784-75-1

3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine

Cat. No. B3167441
CAS RN: 919784-75-1
M. Wt: 197.62 g/mol
InChI Key: YUSOEZLRKRZAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine, or 3-ACPC, is a heterocyclic compound that is widely used in scientific research applications. It is a versatile compound that can be used in synthesis, as a reagent, and as a building block in organic synthesis. 3-ACPC has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In addition, it has been used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. Furthermore, 3-ACPC has been used as a reagent in the synthesis of heterocyclic compounds and as a building block in the synthesis of polymers and other materials.

Scientific Research Applications

3-ACPC has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. It has also been used in the synthesis of heterocyclic compounds and as a building block in the synthesis of polymers and other materials. Additionally, 3-ACPC has been used as a reagent in the synthesis of organometallic compounds and as a catalyst in the synthesis of organic compounds.

Mechanism of Action

3-ACPC is an electrophilic reagent that can be used to form covalent bonds with electron-rich substrates. The reaction mechanism involves the formation of a carbocation intermediate, which is then attacked by the electron-rich substrate. This reaction results in the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
3-ACPC has been used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. These compounds can have a variety of biochemical and physiological effects on living organisms. For example, they can act as agonists or antagonists of certain receptors, modulate enzyme activity, or affect cell signaling pathways.

Advantages and Limitations for Lab Experiments

3-ACPC has several advantages for use in lab experiments. It is a versatile compound that can be used in synthesis, as a reagent, and as a building block in organic synthesis. It is also relatively inexpensive and readily available. However, it can be difficult to handle due to its high volatility and reactivity. Additionally, it can be toxic if not handled properly.

Future Directions

There are several potential future directions for 3-ACPC. It could be used in the synthesis of more complex compounds, such as peptides, peptidomimetics, and other bioactive compounds. Additionally, it could be used as a reagent in the synthesis of organometallic compounds and as a catalyst in the synthesis of organic compounds. Finally, it could be used in the synthesis of polymers and other materials.

properties

IUPAC Name

azetidin-1-yl-(6-chloropyridazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c9-7-3-2-6(10-11-7)8(13)12-4-1-5-12/h2-3H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSOEZLRKRZAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705518
Record name (Azetidin-1-yl)(6-chloropyridazin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

919784-75-1
Record name (Azetidin-1-yl)(6-chloropyridazin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (50 mL) was added to 6-hydroxypyridazine-3-carboxylic acid (9.82 g, 70.05 mmol) and the resulting solution heated to reflux. After 45 mins the solution was allowed to cool and the excess of phosphorus oxychloride was removed under reduced pressure. THF (50 mL) was added to the black residue and the resulting solution cooled to 0° C. Triethylamine (9.77 mL, 70.05 mmol) and azetidine (4.0 g, 70.05 mmol) were added dropwise. The resulting mixture was allowed to warm to RT and stirred overnight. The volatiles were removed under reduced pressure and water (50 mL) added, then the residue was adjusted to pH8 using sodium hydroxide solution. The aqueous layer was extracted five times with ethyl acetate, the combined organics dried (MgSO4) and the solvent removed to give the crude product as a dark oil. A sample was purified by preparative HPLC, eluting with 5-95% acetoniltrile in water (+0.2% TFA), and gave the title compound as a colorless solid (135 mg).
Quantity
9.77 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
9.82 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine
Reactant of Route 2
Reactant of Route 2
3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine
Reactant of Route 3
Reactant of Route 3
3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine
Reactant of Route 4
Reactant of Route 4
3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine
Reactant of Route 5
Reactant of Route 5
3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine
Reactant of Route 6
Reactant of Route 6
3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.